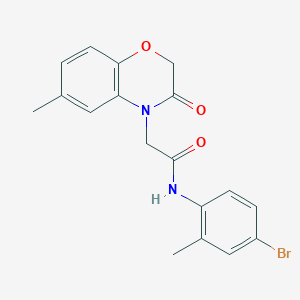![molecular formula C20H22N2O5 B4712393 butyl 4-{[3-(3-nitrophenyl)-3-oxopropyl]amino}benzoate](/img/structure/B4712393.png)
butyl 4-{[3-(3-nitrophenyl)-3-oxopropyl]amino}benzoate
Descripción general
Descripción
Butyl 4-{[3-(3-nitrophenyl)-3-oxopropyl]amino}benzoate, commonly known as BNPPB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BNPPB is a synthetic compound that is primarily used as a tool in biochemical research to study the mechanisms of action of various ion channels. In
Aplicaciones Científicas De Investigación
BNPPB has several scientific research applications, primarily in the field of ion channel research. It is used as a tool to study the mechanisms of action of various ion channels, including the voltage-gated sodium channel Nav1.7, the transient receptor potential vanilloid 1 (TRPV1) channel, and the acid-sensing ion channel 1a (ASIC1a).
Mecanismo De Acción
BNPPB is a potent inhibitor of Nav1.7, TRPV1, and ASIC1a channels. It works by binding to the channels and preventing the influx of ions, thereby inhibiting their function. BNPPB has been shown to be highly selective for these channels and has minimal effects on other ion channels.
Biochemical and Physiological Effects
BNPPB has several biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models, making it a potential candidate for the development of new pain medications. BNPPB has also been shown to inhibit the growth of cancer cells in vitro, indicating its potential as an anti-cancer agent. Additionally, BNPPB has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BNPPB is its high selectivity for Nav1.7, TRPV1, and ASIC1a channels. This makes it a valuable tool for studying the mechanisms of action of these channels. Additionally, BNPPB is a synthetic compound, which means that it can be easily synthesized in large quantities for use in lab experiments.
One of the main limitations of BNPPB is its potential toxicity. While it has been shown to be safe in animal models, its safety in humans has not been established. Additionally, BNPPB is a relatively new compound, which means that there is still much to be learned about its potential applications and limitations.
Direcciones Futuras
There are several future directions for research on BNPPB. One area of interest is the development of new pain medications based on BNPPB. Another area of interest is the development of anti-cancer agents based on BNPPB. Additionally, further research is needed to establish the safety and efficacy of BNPPB in humans. Finally, there is a need for further research to explore the potential applications of BNPPB in other fields, such as the treatment of inflammatory disorders.
Propiedades
IUPAC Name |
butyl 4-[[3-(3-nitrophenyl)-3-oxopropyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-2-3-13-27-20(24)15-7-9-17(10-8-15)21-12-11-19(23)16-5-4-6-18(14-16)22(25)26/h4-10,14,21H,2-3,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMWUSSFXHKNEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NCCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-benzyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4712332.png)
![N-(4-chlorophenyl)-N'-[3-(1H-pyrazol-1-yl)propyl]urea](/img/structure/B4712339.png)
![2-chloro-N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4712346.png)
![2-(4-chloro-2-methylphenoxy)-N-(3-{N-[(3-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B4712353.png)
![N-(2-ethyl-6-methylphenyl)-2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4712358.png)
![2-(1-{[4-(2-hydroxyethyl)-1-piperazinyl]acetyl}-3-oxo-2-piperazinyl)-N-phenylacetamide](/img/structure/B4712360.png)

![5-(1,3-dimethyl-1H-pyrazol-4-yl)-3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4712372.png)


![4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-furylmethyl)benzamide](/img/structure/B4712387.png)
![4-(5-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)morpholine](/img/structure/B4712391.png)
![4-{[(3,5-dimethylisoxazol-4-yl)methyl]thio}-6-phenylpyrimidine](/img/structure/B4712398.png)
![1,8,8-trimethyl-3-(5-methyl-1,3-thiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B4712411.png)